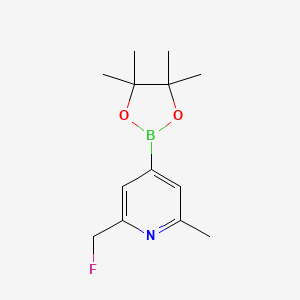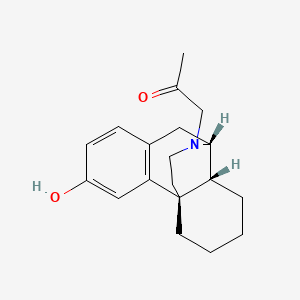
2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate is a synthetic organic compound characterized by its complex structure, which includes a benzisothiazole ring, an azo linkage, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate typically involves multiple steps:
Formation of the Benzisothiazole Ring: The initial step involves the synthesis of the benzisothiazole ring, which can be achieved through the reaction of 2-aminothiophenol with nitrobenzene under acidic conditions.
Azo Coupling Reaction: The benzisothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from 4-aminophenyl ethyl butylcarbamate. This step requires a controlled pH environment to ensure the formation of the azo linkage.
Final Coupling: The final step involves the coupling of the azo compound with ethyl butylcarbamate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated pH control systems, and high-efficiency purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[Ethyl [4-[(5-amino-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate.
Reduction: Formation of 2-[Ethyl [4-[(2,1-benzisothiazol-3-yl)amino]phenyl ]amino]ethyl butylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biological stain due to its azo linkage and nitro group.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate involves its interaction with cellular components:
Molecular Targets: The compound may target enzymes involved in cellular respiration or DNA replication.
Pathways Involved: It may interfere with the electron transport chain or inhibit DNA synthesis, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethanol
- **2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl acetate
Uniqueness
2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbamate group, in particular, differentiates it from other similar compounds, providing unique properties for industrial and research applications.
Propriétés
Numéro CAS |
60809-93-0 |
|---|---|
Formule moléculaire |
C22H26N6O4S |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
2-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C22H26N6O4S/c1-3-5-12-23-22(29)32-14-13-27(4-2)17-8-6-16(7-9-17)24-25-21-19-15-18(28(30)31)10-11-20(19)26-33-21/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,29) |
Clé InChI |
GJXXPCFAWINJIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)





![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)



